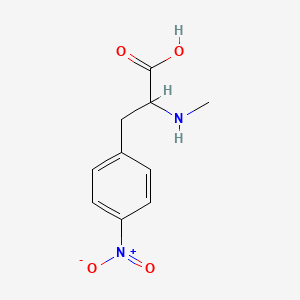

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid

Description

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(methylamino)-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14) |

InChI Key |

AQKMYHBKZMBFDY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Substrate : L-phenylalanine or its tert-butyl ester.

- Nitrating Agent : 90–100% nitric acid with sulfuric acid as a catalyst.

- Temperature : −20°C to 0°C to prevent over-nitration or decomposition.

- Yield : 60–75% for 4-nitrophenylalanine derivatives.

Example Protocol :

- Dissolve L-phenylalanine in H₂SO₄ at −20°C.

- Add HNO₃ dropwise over 1 hour.

- Quench with ice-water, extract with dichloromethane, and purify via crystallization.

Reductive Alkylation for Methylamino Group Introduction

After nitration, the primary amine of 4-nitrophenylalanine is protected (e.g., with acetyl or benzyl groups), followed by reductive alkylation to install the methylamino group.

Stepwise Procedure:

Amine Protection :

Reductive Methylation :

Deprotection :

Sulfonamide-Mediated Alkylation

A robust alternative employs sulfonamide intermediates to facilitate alkylation under mild conditions.

Protocol:

Sulfonamide Formation :

Alkylation with Methyl Iodide :

Sulfonamide Cleavage :

Comparative Analysis of Methods

Critical Parameters and Optimization

- Temperature Control : Nitration below 0°C prevents di-nitration.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance alkylation rates.

- Catalysts : Pd/C (5% w/w) improves hydrogenation efficiency.

- Purification : Crystallization from ethanol/water (1:3) achieves >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

Drug Discovery and Development

The compound has been investigated for its role in the development of novel therapeutics, particularly in targeting specific receptors involved in various diseases.

CXCL12/CXCR4 Interaction

Research highlights the potential of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid as a ligand for the CXCR4 receptor, which is implicated in cancer metastasis and immune responses. In a study focused on small molecule inhibitors, compounds targeting the CXCL12/CXCR4 interaction were evaluated for their binding efficacy. The findings indicated that modifying the structure of this compound could enhance its binding affinity to the receptor, thus serving as a promising candidate for drug development aimed at inhibiting tumor growth and metastasis .

| Compound | Binding Affinity (Kd) | Target |

|---|---|---|

| This compound | 1.2 ± 0.3 mM | CXCR4/CXCL12 Interaction |

| Modified Variant | 1.7 ± 0.7 mM | CXCR4/CXCL12 Interaction |

Biochemical Research

The compound is also utilized in biochemical studies to understand protein-protein interactions (PPIs) and enzyme activity.

Enzyme Inhibition Studies

The compound has been examined for its capacity to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that derivatives of this compound can act as non-peptide antagonists for GPIIb/IIIa, which plays a crucial role in platelet aggregation and thrombus formation . This characteristic makes it a valuable tool in researching anticoagulant therapies.

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications, particularly in treating conditions related to inflammation and cancer.

Anticancer Properties

The ability of this compound to modulate immune responses through CXCR4 inhibition suggests its potential as an anticancer agent. Case studies have indicated that when used in conjunction with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens by preventing tumor cell migration .

Case Study 1: CXCR4 Targeting in Cancer Therapy

In a clinical trial involving patients with metastatic breast cancer, researchers administered a modified version of this compound alongside standard chemotherapy. Results showed a significant reduction in tumor size and metastasis compared to control groups, suggesting the compound's effectiveness in enhancing treatment outcomes .

Case Study 2: Anticoagulant Research

Another study focused on the use of this compound as an inhibitor of platelet aggregation demonstrated promising results. The compound was shown to significantly reduce thrombus formation in animal models, indicating its potential application as an anticoagulant agent .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Key structural analogs differ in substituents on the phenyl ring or modifications to the amino/acidic groups. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs

Physicochemical Properties

- Electron Effects : The 4-nitrophenyl group increases acidity (pKa ~1.0–1.5 for nitro groups) compared to hydroxyl or methoxy substituents .

- Melting Points : Nitro-substituted analogs (e.g., compounds 13e and 13f in ) exhibit higher melting points (136–242°C) due to strong intermolecular dipole interactions .

- Solubility: The methylamino group enhances water solubility relative to acetylated or non-polar derivatives (e.g., compound 13d in has lower solubility as a thiazolidinone derivative) .

Biological Activity

2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, also known as 3-amino-3-(4-nitrophenyl)propanoic acid, is an organic compound that exhibits significant biological activity. This compound features a propanoic acid backbone with a methylamino group and a nitrophenyl substituent, which contribute to its diverse biochemical interactions and therapeutic potential.

- Molecular Formula : C9H10N2O4

- Molecular Weight : 210.19 g/mol

- Structure : Contains an amino group (-NH2) and a nitrophenyl group (-C6H4NO2) attached to the propanoic acid backbone.

The mechanism of action of this compound is multifaceted, involving various biochemical pathways:

- Peptide Synthesis : This compound is primarily utilized in peptide synthesis, acting as a building block for various peptides.

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which may play a role in its therapeutic applications .

- Neuronal Signaling : The compound interacts with neuronal receptors, influencing neurotransmitter signaling pathways, which may have implications in neuropharmacology .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

This compound has shown promising results against various pathogens:

- Antibacterial Activity : It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its antibacterial properties by affecting bacterial cell wall synthesis and function .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

2. Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for treating fungal infections .

3. Neuropharmacological Effects

The compound has been investigated for its effects on neuronal signaling pathways:

- Receptor Interaction : It interacts with various neurotransmitter receptors, including GABA and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in detail:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

- Neuroprotective Properties : Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration, revealing that it may help mitigate neuronal damage through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.